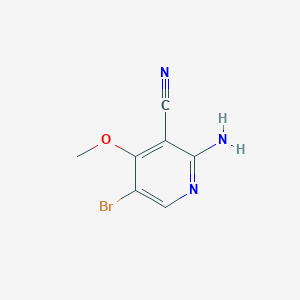

2-Amino-5-bromo-4-methoxynicotinonitrile

描述

Contextualization within Heterocyclic Chemistry

2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized pyridine (B92270) derivative. Pyridine, a six-membered heterocyclic compound containing one nitrogen atom, and its derivatives are fundamental scaffolds in the realm of heterocyclic chemistry. These compounds are present in numerous natural products, including nicotinic acid, nicotinamide, and vitamin B6, which are vital for various metabolic processes. The nicotinonitrile (3-cyanopyridine) nucleus, a key feature of this compound, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. The presence of multiple functional groups—amino, bromo, methoxy (B1213986), and cyano—on the pyridine ring makes this compound a valuable and reactive building block for the synthesis of more complex heterocyclic systems.

Significance in Contemporary Chemical Research

In contemporary chemical research, substituted pyridines like this compound are of considerable interest. They serve as important intermediates in the synthesis of a wide array of compounds with potential applications in materials science and medicinal chemistry. The strategic placement of the amino, bomo, and cyano groups allows for a variety of chemical transformations, enabling the construction of fused heterocyclic systems. Research has shown that nicotinonitrile derivatives can be modified to create compounds with diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. ekb.egnih.gov Specifically, the development of novel nicotinonitrile derivatives is a focal point in the search for new therapeutic agents, particularly kinase inhibitors for cancer therapy. nih.gov

Overview of Research Trajectories for Nicotinonitrile Derivatives

The research trajectories for nicotinonitrile derivatives are diverse and have expanded significantly in recent years. A primary focus has been the synthesis of novel derivatives and the evaluation of their biological activities. ekb.eg Scientists are exploring the fusion of the nicotinonitrile core with other heterocyclic rings to create hybrid molecules with enhanced pharmacological profiles. ekb.eg For instance, nicotinonitrile derivatives have been investigated for their potential as anticancer agents by targeting specific enzymes like tyrosine kinases. nih.gov Other research avenues include the development of nicotinonitrile-based compounds with molluscicidal, antibacterial, and antioxidant properties. ekb.egnih.gov The overarching goal of this research is to leverage the versatile chemical nature of the nicotinonitrile scaffold to design and synthesize new molecules that can address unmet needs in medicine and agriculture.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 951884-75-6 scbt.com |

| Molecular Formula | C7H6BrN3O scbt.com |

| Molecular Weight | 228.05 g/mol scbt.com |

| Appearance | Solid |

| InChI Key | Not available |

Spectroscopic Data of this compound

| Type of Spectrum | Data |

| 1H NMR | Data not available in search results |

| 13C NMR | Data not available in search results |

| IR Spectroscopy | Data not available in search results |

| Mass Spectrometry | Data not available in search results |

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-bromo-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-6-4(2-9)7(10)11-3-5(6)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPCHEQVFUTJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650084 | |

| Record name | 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-75-6 | |

| Record name | 2-Amino-5-bromo-4-methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Plausible Synthetic Routes to 2-Amino-5-bromo-4-methoxynicotinonitrile

Two primary hypothetical routes can be envisioned for the synthesis of this compound, starting from commercially available or readily accessible precursors. The key disconnections involve either the late-stage introduction of the amino group or the bromine atom.

Route A: Late-Stage Amination

This approach would involve the synthesis of a brominated methoxynicotinonitrile intermediate, followed by the introduction of the amino group.

Route B: Late-Stage Bromination

Alternatively, the synthesis could proceed through an aminated methoxynicotinonitrile intermediate, with the final step being a regioselective bromination.

Precursor Compounds and Starting Materials

The feasibility of these synthetic routes is contingent on the availability of key starting materials. Important precursors for the proposed pathways include:

2-Amino-4-methoxynicotinonitrile: This compound serves as the key intermediate in Route B.

5-Bromo-4-methoxynicotinonitrile: This would be the direct precursor to the final product in Route A.

2-bromo-4-methoxypyridine: A potential starting material for the synthesis of 2-Amino-4-methoxypyridine (B134910), a related precursor. guidechem.com

2-amino-4-chloropyridine: Another potential precursor for the synthesis of 2-Amino-4-methoxypyridine. guidechem.com

Reaction Conditions and Optimized Parameters

The following tables outline the hypothetical reaction steps and plausible conditions for the synthesis of this compound.

Route A: Plausible Synthesis via Late-Stage Amination

| Step | Reaction | Reagents and Conditions |

| 1 | Nucleophilic Aromatic Substitution (SNAr) | Starting Material: 5-Bromo-4-methoxynicotinonitrileReagents: Sodium amide (NaNH2) or ammonia (B1221849) (NH3) with a strong base.Solvent: Anhydrous polar aprotic solvent (e.g., DMF, DMSO).Temperature: Elevated temperatures may be required. |

Route B: Plausible Synthesis via Late-Stage Bromination

| Step | Reaction | Reagents and Conditions |

| 1 | Electrophilic Bromination | Starting Material: 2-Amino-4-methoxynicotinonitrileReagents: N-Bromosuccinimide (NBS) is a common and selective brominating agent for activated aromatic rings.Solvent: A suitable solvent such as acetonitrile (B52724) or a chlorinated solvent.Catalyst: A radical initiator (e.g., AIBN) or light may be necessary if a free-radical pathway is favored, though an ionic pathway is also possible. |

It is important to note that the regioselectivity of the bromination in Route B would need to be carefully controlled to ensure the bromine atom is introduced at the 5-position. The existing amino and methoxy (B1213986) groups are activating and will direct the electrophilic substitution.

Stereochemical Considerations in Synthesis

The target molecule, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, stereochemical considerations are not a primary concern in its direct synthesis. However, should any of the precursor syntheses involve chiral intermediates or catalysts, the stereochemical outcomes of those steps would need to be considered. For the proposed synthetic routes, no chiral elements are introduced, and the final product would be obtained as a single achiral compound.

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. The following sections discuss how green chemistry principles and catalytic methods could be applied to the synthesis of this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles could significantly improve the environmental footprint of the synthesis of this compound. Key areas for consideration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle. nih.govtandfonline.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or even solvent-free conditions. researchgate.netnih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Catalysis: The use of catalytic reagents in place of stoichiometric ones can reduce waste and improve reaction efficiency.

Catalytic Methodologies for Enhanced Efficiency

Catalytic methods offer a powerful tool for enhancing the efficiency and selectivity of organic transformations. For the synthesis of nicotinonitrile derivatives, several catalytic approaches have been reported and could be adapted.

Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are widely used for the formation of C-N and C-C bonds in the synthesis of substituted pyridines. For instance, a copper-catalyzed coupling reaction could be a viable method for the amination step in Route A. guidechem.com

Nanocatalysts: The use of nanomaterials as catalysts is a rapidly growing field. Nanomagnetic metal-organic frameworks have been successfully employed in the green synthesis of nicotinonitriles. nih.gov These catalysts offer high activity, selectivity, and the advantage of easy separation and recyclability.

Biocatalysis: The use of enzymes as catalysts can offer unparalleled selectivity under mild reaction conditions. While specific biocatalytic routes for this target molecule are not established, the broader field of biocatalysis is continually expanding its scope in organic synthesis.

Flow Chemistry Applications for Continuous Production

The synthesis of complex heterocyclic compounds, such as substituted nicotinonitriles, is increasingly benefiting from the adoption of continuous flow chemistry. While specific literature detailing the flow synthesis of this compound is not extensively published, the principles and advantages of this technology are directly applicable. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial for managing the regioselectivity and minimizing by-products in multi-step syntheses.

Continuous production methods typically involve pumping reagents through a series of reactors, where each step of the synthesis (e.g., amination, methoxylation, bromination) can be performed in a dedicated module. This approach enhances safety, particularly when dealing with hazardous reagents or exothermic reactions, and facilitates scalability from laboratory to industrial production. For a compound like this compound, a flow process could involve the sequential introduction of reagents into a heated and pressurized microreactor system, significantly reducing reaction times and improving yield and purity. The construction of organic scaffolds using such approaches is proving tremendously useful in the pharmaceutical industry. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent control |

| Mass Transfer | Often limited by stirring | Efficient mixing through diffusion and advection |

| Safety | Higher risk with large volumes of hazardous materials | Small reaction volumes minimize risk |

| Scalability | Complex, requires re-optimization | Straightforward by running the system for longer durations |

| By-product Control | More challenging due to thermal gradients and mixing issues | Precise control over conditions minimizes side reactions |

Mechanistic Investigations of Key Reactions

The nitrile (-C≡N) group is a powerful functional group that plays a critical role in the synthesis and reactivity of this compound. Its strong electron-withdrawing nature significantly influences the electronic properties of the pyridine (B92270) ring.

Electrophilicity: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic addition reactions. wikipedia.orglibretexts.org While this reactivity is often exploited to convert nitriles into other functional groups like carboxylic acids or amines, in the context of this molecule's synthesis, its primary role is electronic. libretexts.orgchemistrysteps.com

Ring Deactivation: As a strong deactivating group, the nitrile moiety reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack. This deactivation is a key factor in controlling the regioselectivity of reactions like bromination.

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This interaction can influence the compound's physical properties and its interactions with solvents or reagents. nih.gov

Directing Effect: In electrophilic aromatic substitution, the nitrile group is a meta-director. This directing effect, in combination with the effects of the amino and methoxy groups, is crucial for achieving the desired substitution pattern.

The introduction of a bromine atom at the C-5 position of the 2-amino-4-methoxypyridine ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the combined electronic effects of the substituents already present on the ring.

The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. Conversely, the nitrile (-CN) group is a strong deactivating group and a meta-director. The bromine electrophile (Br⁺), typically generated from a source like N-Bromosuccinimide (NBS) or Br₂, will preferentially attack the most nucleophilic position on the ring. google.comresearchgate.net

The C-5 position is:

ortho to the strongly activating methoxy group at C-4.

meta to the activating amino group at C-2.

meta to the deactivating nitrile group at C-3.

The powerful ortho-directing effect of the methoxy group, combined with the fact that this position is not sterically hindered and is electronically favored, makes the C-5 position the most reactive site for electrophilic attack. The mechanism proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex, which is resonance-stabilized. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the final 5-bromo product. libretexts.orgyoutube.com

The introduction of the amino and methoxy groups onto the nicotinonitrile scaffold is typically achieved prior to the bromination step. Synthetic strategies often begin with a pre-functionalized pyridine ring. A plausible pathway involves starting with a di-substituted pyridine and introducing the remaining functional groups sequentially.

For instance, a synthesis could start from 2-amino-4-chloronicotinonitrile. The methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the C-4 position is displaced by a methoxide (B1231860) source (e.g., sodium methoxide). The SNAr mechanism is facilitated by the electron-withdrawing nitrile group, which stabilizes the negative charge of the Meisenheimer intermediate.

Alternatively, the synthesis might start from a precursor like 2,4-dichloronicotinonitrile, where sequential and selective substitution with ammonia (or a protected amine equivalent) and then sodium methoxide, under carefully controlled conditions, would yield the 2-amino-4-methoxy intermediate.

During the synthesis of this compound, several by-products can form, primarily during the bromination step. A common issue is over-bromination, where a second bromine atom is added to the ring. ijssst.info

Table 2: Common By-products and Mitigation Strategies

| By-product | Plausible Cause | Mitigation Strategy |

|---|---|---|

| 2-Amino-3,5-dibromo-4-methoxynicotinonitrile | Excess brominating agent (e.g., NBS) or prolonged reaction time. ijssst.info | Use of stoichiometric amounts (1.0-1.1 equivalents) of the brominating agent. Careful monitoring of the reaction by TLC or HPLC. |

| Oxidation Products | Use of harsh brominating agents or conditions (e.g., excess Br₂). acsgcipr.org | Employing milder reagents like N-Bromosuccinimide (NBS). Maintaining lower reaction temperatures. |

| Isomeric Products | Insufficient regiochemical control due to suboptimal reaction conditions. | Optimization of solvent and temperature to enhance the directing effects of the existing substituents. |

Effective mitigation involves precise control over the reaction conditions. This includes the slow, portion-wise addition of the brominating agent at a controlled temperature (e.g., 0-10 °C) to manage the exothermic nature of the reaction and prevent temperature spikes that could lead to side reactions. google.com Characterization of the major impurities is a crucial step for effectively inhibiting side reactions and optimizing the process for higher purity and yield. ijssst.info

Chemical Reactivity and Transformation Studies

Reactivity at the Pyridine (B92270) Core

The pyridine nucleus of 2-Amino-5-bromo-4-methoxynicotinonitrile is susceptible to a range of reactions, including electrophilic and nucleophilic aromatic substitutions, as well as oxidation and reduction processes. The interplay of the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing bromo and cyano groups dictates the regioselectivity and feasibility of these transformations.

The electron-rich nature of the pyridine ring, enhanced by the activating amino and methoxy groups, facilitates electrophilic aromatic substitution. However, the precise position of substitution is governed by the directing effects of these groups. In analogous 2-aminopyridine (B139424) derivatives, electrophilic attack is often directed to the positions ortho and para to the amino group. For instance, acid-catalysed hydrogen exchange studies on 2-amino-5-chloropyridine and 2-amino-5-bromopyridine 1-oxide have shown that exchange occurs at the 3-position. rsc.org Similarly, literature suggests that in 2-amino-4-methoxypyridine (B134910), a halogen atom can be introduced at the position para to the amino group under suitable conditions. guidechem.com

| Electrophile | Reagent/Conditions | Expected Product | Reference |

| D+ | D₂SO₄ | 2-Amino-5-bromo-3-deutero-4-methoxynicotinonitrile | Analogous to rsc.org |

| Br+ | Br₂/Lewis Acid | 2-Amino-3,5-dibromo-4-methoxynicotinonitrile | Analogous to guidechem.com |

The presence of a good leaving group, the bromine atom, at the 5-position, coupled with the electron-withdrawing nature of the pyridine ring nitrogen and the cyano group, makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr). While the amino and methoxy groups are generally activating for electrophilic substitution, their electron-donating nature can hinder nucleophilic attack. However, reactions can proceed under forcing conditions or with strong nucleophiles.

In related bromopyridine systems, the bromine atom can be displaced by various nucleophiles. For instance, 2-bromopyridine reacts with butyllithium to form 2-lithiopyridine, a versatile intermediate. wikipedia.org Furthermore, catalytic amination of 2-aminopyridines via η6-coordination has been demonstrated, suggesting a pathway for replacing the amino group itself, although this is a less common SNAr reaction. thieme-connect.de The reactivity order in nucleophilic aromatic substitution on N-methylpyridinium ions has been shown to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the cyano group significantly activates the ring towards nucleophilic attack. nih.gov

| Nucleophile | Reagent/Conditions | Expected Product | Reference |

| R₂N⁻ | R₂NH, Base | 2-Amino-5-(dialkylamino)-4-methoxynicotinonitrile | General SNAr |

| RO⁻ | ROH, Base | 2-Amino-5-alkoxy-4-methoxynicotinonitrile | General SNAr |

| CN⁻ | NaCN or KCN | 2-Amino-4-methoxy-5-cyanonicotinonitrile | Analogous to iucr.org |

The pyridine ring and its substituents can undergo both oxidation and reduction. The amino group of 2-aminopyridine derivatives can be oxidized, for example, 2-aminopyridine-3-sulfonyl chlorides react with tertiary amines in the presence of air in an oxidative process. researchgate.net The pyridine nitrogen can also be oxidized to an N-oxide using reagents like peracids. wikipedia.org

Reduction of the pyridine ring is also possible, though it typically requires harsh conditions. More commonly, the bromo substituent can be removed via reductive dehalogenation. Photocatalytic methods have been developed for the reduction of bromopyridines. nih.gov

| Reaction Type | Reagent/Conditions | Expected Product | Reference |

| Oxidation (N) | m-CPBA | This compound N-oxide | Analogous to wikipedia.org |

| Reduction (Dehalogenation) | H₂, Pd/C or Photocatalyst | 2-Amino-4-methoxynicotinonitrile | Analogous to nih.gov |

Transformations Involving the Amino Group

The primary amino group at the 2-position is a key site for a variety of chemical transformations, including derivatization and participation in cyclization reactions to form fused heterocyclic systems.

The amino group of this compound can readily undergo reactions typical of primary aromatic amines. These include acylation, alkylation, and formation of Schiff bases. For example, 2-aminopyridine can be acylated with acetic anhydride. researchgate.net Derivatization of the amino group is a common strategy to modify the properties of the molecule or to introduce new functionalities.

| Reaction Type | Reagent | Product | Reference |

| Acylation | Acetic anhydride | 2-Acetamido-5-bromo-4-methoxynicotinonitrile | Analogous to researchgate.net |

| Schiff Base Formation | Aromatic aldehyde | N-(Arylmethylene)-5-bromo-4-methoxy-3-cyanopyridin-2-amine | Analogous to researchgate.net |

| Diazotization | NaNO₂, HBr | 5-Bromo-4-methoxy-3-cyanopyridin-2-yl-diazonium bromide | Analogous to google.com |

The juxtaposition of the amino group at the 2-position and the cyano group at the 3-position provides a versatile platform for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

2-Amino-3-cyanopyridine (B104079) derivatives are known to undergo intermolecular cyclization with reagents like formamide to yield pyrido[2,3-d]pyrimidine derivatives. mdpi.comresearchgate.net This transformation involves the participation of both the amino and cyano groups in the formation of the new pyrimidine ring.

| Reagent | Conditions | Product | Reference |

| Formamide | Heat | 7-Bromo-8-methoxy-4-aminopyrido[2,3-d]pyrimidine | Analogous to mdpi.comresearchgate.net |

| Guanidine | Base | 2,4-Diamino-7-bromo-8-methoxypyrido[2,3-d]pyrimidine | General Reaction |

| Urea | Heat | 4-Amino-7-bromo-8-methoxypyrido[2,3-d]pyrimidin-2(1H)-one | General Reaction |

Amide and Urea Formation

The primary amino group at the C-2 position of this compound is a key site for derivatization, readily participating in reactions to form amides and ureas. These transformations are fundamental in medicinal chemistry for introducing a wide array of substituents and modulating the physicochemical properties of the parent molecule.

Amide Formation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, reaction with an acid chloride in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF) would yield the corresponding N-acyl derivative. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 2-aminopyridines suggests that these reactions would be high-yielding.

Urea Formation: The synthesis of urea derivatives from this compound can be achieved through several established methods. Reaction with isocyanates is a common approach, where the nucleophilic amino group attacks the electrophilic carbon of the isocyanate to form the urea linkage. Alternatively, reaction with carbamoyl chlorides or sequential treatment with phosgene or a phosgene equivalent followed by an amine can also be employed to generate unsymmetrical ureas. These reactions offer a modular approach to introduce diverse functionalities.

| Reagent Type | Product | General Conditions |

| Acid Chloride (R-COCl) | N-(5-bromo-3-cyano-4-methoxypyridin-2-yl)amide | Base (e.g., Et3N), Aprotic Solvent (e.g., DCM) |

| Isocyanate (R-NCO) | N'-(5-bromo-3-cyano-4-methoxypyridin-2-yl)-N-substituted urea | Aprotic Solvent (e.g., THF, DMF) |

Reactivity of the Bromo Substituent

The bromine atom at the C-5 position is a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The bromo substituent of this compound is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position. While specific data for the target molecule is scarce, related 2-amino-5-bromopyridine derivatives readily undergo Suzuki-Miyaura coupling. nih.gov Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DME.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-5 position and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The introduction of an alkynyl moiety opens up further synthetic possibilities, such as click chemistry or conversion to other functional groups.

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-substituted pyridine with an alkene to form a new carbon-carbon bond, typically with trans stereochemistry. elsevierpure.comfishersci.co.uk This reaction requires a palladium catalyst and a base. The reactivity of the alkene component is influenced by its electronic properties, with electron-deficient alkenes often being more reactive.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Amino-5-R-4-methoxynicotinonitrile |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Amino-5-(alkynyl)-4-methoxynicotinonitrile |

| Heck | Alkene | Pd catalyst, Base (e.g., Et₃N) | 2-Amino-5-(alkenyl)-4-methoxynicotinonitrile |

Substitution with Other Halogens or Functional Groups

While palladium-catalyzed reactions are prevalent, the bromo substituent can also undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile on an electron-rich pyridine ring. More commonly, the bromine can be exchanged for other halogens, such as iodine, through halogen-metal exchange followed by quenching with an iodine source, which can be advantageous for subsequent coupling reactions as aryl iodides are often more reactive.

Reductive Debromination

The bromine atom can be removed through reductive debromination to yield 2-amino-4-methoxynicotinonitrile. This can be achieved through various methods, including catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, or by using reducing agents like zinc dust in acetic acid. This transformation can be useful if the bromine was initially used as a directing group or to block a reactive site.

Reactions of the Methoxy Group

The methoxy group at the C-4 position can also be a site for chemical modification, primarily through demethylation.

Demethylation Reactions

Cleavage of the methyl-oxygen bond of the methoxy group results in the formation of a hydroxyl group, yielding 2-amino-5-bromo-4-hydroxynicotinonitrile. This transformation can significantly alter the biological activity and solubility of the molecule. Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the tolerance of other functional groups in the molecule. For instance, BBr₃ is a powerful reagent that can often effect demethylation at low temperatures.

| Reagent | Product | General Conditions |

| Boron tribromide (BBr₃) | 2-Amino-5-bromo-4-hydroxynicotinonitrile | Aprotic solvent (e.g., DCM), Low temperature |

| Hydrogen bromide (HBr) | 2-Amino-5-bromo-4-hydroxynicotinonitrile | Acetic acid, Reflux |

Ether Cleavage Reactions

The methoxy group at the C4 position of this compound represents an ether linkage that can be cleaved under strong acidic conditions, typically with hydrogen halides such as hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, which enhances its leaving group ability, followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com

The mechanism of cleavage, either SN1 or SN2, is dependent on the nature of the alkyl group of the ether and the stability of the potential carbocation intermediate. libretexts.orglibretexts.org In the case of a methyl ether, the reaction generally proceeds through an SN2 pathway, where the halide ion attacks the methyl carbon, leading to the formation of a phenol (a 4-hydroxynicotinonitrile derivative in this case) and a methyl halide. masterorganicchemistry.com

It is important to note that aryl ethers, such as the bond between the pyridine ring and the oxygen atom, are generally resistant to cleavage due to the high energy of the sp²-hybridized carbon-oxygen bond. libretexts.org Therefore, the cleavage of the methyl-oxygen bond is the favored pathway.

Table 1: General Conditions for Ether Cleavage Reactions

| Reagent | Conditions | Expected Products | Mechanism |

| Hydrogen Iodide (HI) | Reflux | 2-Amino-5-bromo-4-hydroxynicotinonitrile, Methyl iodide | S |

| Hydrogen Bromide (HBr) | Reflux | 2-Amino-5-bromo-4-hydroxynicotinonitrile, Methyl bromide | S |

| Boron Tribromide (BBr₃) | Inert solvent, low temperature | 2-Amino-5-bromo-4-hydroxynicotinonitrile | Lewis acid-assisted cleavage |

Nitrile Group Transformations

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions significantly expand the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile group can yield either a carboxylic acid or an amide, depending on the reaction conditions. This transformation is typically carried out in the presence of strong acids or bases.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.

Base-catalyzed hydrolysis: Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt, which upon acidification, yields the corresponding carboxylic acid. Careful control of the reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate amide.

Table 2: Products of Nitrile Hydrolysis

| Reagent | Conditions | Intermediate Product | Final Product |

| H₂SO₄ (aq), Δ | 2-Amino-5-bromo-4-methoxynicotinamide | 2-Amino-5-bromo-4-methoxynicotinic acid | |

| NaOH (aq), Δ, then H₃O⁺ | 2-Amino-5-bromo-4-methoxynicotinamide | 2-Amino-5-bromo-4-methoxynicotinic acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by protonation to yield the amine. This reaction converts the nicotinonitrile derivative into a (pyridin-3-yl)methanamine, providing a flexible linker for further derivatization.

Table 3: Reduction of the Nitrile Group

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | (2-Amino-5-bromo-4-methoxypyridin-3-yl)methanamine |

| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Methanol/Ammonia (B1221849) | (2-Amino-5-bromo-4-methoxypyridin-3-yl)methanamine |

Cycloaddition Reactions (e.g., with Azides)

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. nih.govorganic-chemistry.org This reaction is a powerful method for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. nih.govresearchgate.net The reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. The use of sodium azide in the presence of a proton source or a Lewis acid like zinc chloride is a common protocol.

This transformation of this compound would lead to the formation of a pyridine derivative bearing a tetrazol-5-yl substituent, significantly altering its chemical and biological properties. The reaction of 3,3-diaminoacrylonitriles with heteroaryl azides to form 5-amino-1,2,3-triazole-4-N-heteroarylcarbimidamides suggests that the 2-aminonicotinonitrile core is amenable to such cycloadditions. beilstein-journals.org

Table 4: Cycloaddition Reaction with Azides

| Reagent | Catalyst/Conditions | Product |

| Sodium Azide (NaN₃) | NH₄Cl, DMF, Δ | 5-(2-Amino-5-bromo-4-methoxypyridin-3-yl)-1H-tetrazole |

| Trimethylsilyl Azide (TMSN₃) | Dibutyltin oxide, Toluene, Δ | 5-(2-Amino-5-bromo-4-methoxypyridin-3-yl)-1H-tetrazole |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. tcichemicals.compharmaxchange.infonih.gov These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures. 2-aminonicotinonitrile derivatives are valuable substrates in MCRs for the synthesis of various fused heterocyclic systems.

Given its structure, this compound is a prime candidate for participation in MCRs to generate libraries of novel compounds. For instance, the amino group and the nitrile group can react with various reagents to form fused pyrimidine rings, a common strategy in combinatorial chemistry. The synthesis of pyrimido[4,5-d]pyrimidines from 4-aminopyrimidine-5-carbonitriles provides a template for the potential reactivity of the target molecule. mdpi.comnih.gov

Table 5: Potential Multi-component Reactions and Resulting Heterocyclic Systems

| Reactants | Resulting Fused Ring System | Potential Application |

| Urea or Thiourea, Aldehyde | Pyrimido[4,5-d]pyrimidine | Synthesis of bioactive scaffolds |

| Guanidine | Pyrimido[4,5-d]pyrimidine | Access to substituted diaminopyrimidines |

| Orthoesters, Amines | Pyrimido[4,5-d]pyrimidine | Construction of diverse compound libraries |

Structure Activity Relationship Sar Studies and Drug Design

Overview of SAR Principles in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. The primary tenet of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its pharmacological properties and how it interacts with biological systems such as proteins, enzymes, and receptors. By systematically modifying the molecular structure of a compound and observing the resultant changes in its biological effects, medicinal chemists can identify the key structural features responsible for its activity.

This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. Key strategies in SAR studies include modifying functional groups, altering the size and shape of the molecule, and changing its stereochemistry. The insights gained from SAR analyses are crucial for guiding the development of new therapeutic agents with improved efficacy and safety profiles.

SAR of Nicotinonitrile Derivatives in Biological Systems

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The pyridine (B92270) ring serves as a versatile scaffold in medicinal chemistry, and the nitrile group can act as a key pharmacophoric element. Numerous studies have demonstrated that nicotinonitrile derivatives possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The biological activity of nicotinonitrile derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. For instance, the introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric hindrance, thereby influencing its binding affinity to target proteins. SAR studies on various series of nicotinonitrile derivatives have been instrumental in identifying potent and selective inhibitors of various enzymes, such as kinases, which are often implicated in disease pathways.

Elucidation of Key Pharmacophoric Features of 2-Amino-5-bromo-4-methoxynicotinonitrile

The specific arrangement of substituents in this compound defines its unique pharmacophoric features, which are the essential structural elements required for its biological activity. A detailed analysis of each substituent provides insight into its potential role in molecular recognition and interaction with biological targets.

The biological activity of this compound is a composite of the contributions from each of its functional groups. Understanding the individual and collective roles of these substituents is critical for predicting its therapeutic potential and for designing more effective analogs.

| Substituent | Position | Potential Role in Biological Activity |

| Amino (-NH2) | 2 | Can act as a hydrogen bond donor, crucial for anchoring the molecule within the binding site of a target protein. Its basic nature can also contribute to salt bridge formation. |

| Bromo (-Br) | 5 | As a halogen atom, it can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. It also increases lipophilicity, potentially improving membrane permeability. |

| Methoxy (B1213986) (-OCH3) | 4 | Can function as a hydrogen bond acceptor. Its presence can also influence the molecule's conformation and metabolic stability. |

| Nitrile (-CN) | 3 | A strong electron-withdrawing group and a potent hydrogen bond acceptor. It is a common feature in many enzyme inhibitors and can form critical interactions with active site residues. |

Conformational analysis of this compound is essential to determine its three-dimensional shape and flexibility, which are key determinants of its ability to bind to a biological target. The molecule's preferred conformation, or the "bioactive conformation," is the spatial arrangement it adopts when interacting with its target.

The rotation around the single bonds, particularly the bond connecting the methoxy group to the pyridine ring, can lead to different conformers. Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the energetically favorable conformations. The interplay between the substituents will influence the conformational landscape. For instance, steric hindrance between the methoxy group and adjacent substituents may restrict rotational freedom and favor a particular conformation that presents the key pharmacophoric features in an optimal orientation for binding.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization of potential protein-ligand interactions at the atomic level, providing valuable insights into the mechanism of action.

For this compound, molecular docking studies could be performed against a variety of protein targets known to be modulated by nicotinonitrile derivatives, such as protein kinases. The docking simulations would likely reveal key interactions, as outlined in the table below.

| Interaction Type | Potential Interacting Substituent | Example Target Protein Residues |

| Hydrogen Bonding | Amino group (donor), Nitrile group (acceptor), Methoxy group (acceptor) | Serine, Threonine, Asparagine, Glutamine, Histidine |

| Halogen Bonding | Bromo group | Carbonyl oxygen of the protein backbone |

| Hydrophobic Interactions | Pyridine ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Pi-Pi Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

These predicted interactions would form the basis for understanding the binding affinity and selectivity of the compound.

Design and Synthesis of Analogs for SAR Optimization

Based on the elucidated SAR of this compound, the design and synthesis of analogs can be undertaken to optimize its biological activity. The goal of analog design is to systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties.

A common synthetic route to 2-aminonicotinonitrile derivatives can be adapted for the synthesis of analogs of the target compound. For example, a multi-component reaction involving a ketone, malononitrile, and an appropriate amine in the presence of a catalyst can provide the core nicotinonitrile scaffold. Subsequent modifications, such as bromination and methoxylation, can be achieved through established synthetic protocols.

The following table outlines potential analog design strategies based on the functional groups of this compound.

| Target for Modification | Rationale for Modification | Example of Analog Structure |

| Amino Group | Explore the impact of N-alkylation or N-acylation on hydrogen bonding capacity and steric interactions. | 2-(Methylamino)-5-bromo-4-methoxynicotinonitrile |

| Bromo Group | Replace with other halogens (Cl, F) to modulate halogen bonding and lipophilicity. Substitute with small alkyl or aryl groups to explore hydrophobic interactions. | 2-Amino-5-chloro-4-methoxynicotinonitrile |

| Methoxy Group | Replace with other alkoxy groups of varying chain lengths to probe the size of the binding pocket. Substitute with a hydroxyl group to introduce a strong hydrogen bond donor. | 2-Amino-5-bromo-4-ethoxynicotinonitrile |

| Nitrile Group | Replace with other bioisosteres such as an amide or a tetrazole to investigate the importance of the nitrile's electronic and hydrogen bonding properties. | 2-Amino-5-bromo-4-methoxy-nicotinamide |

Through the synthesis and biological evaluation of these and other rationally designed analogs, a comprehensive SAR profile can be established, leading to the identification of compounds with superior therapeutic potential.

Isosteric Replacements

Isosteric replacement is a strategy used to modify a lead compound to improve its physicochemical properties, potency, selectivity, or metabolic stability without significantly altering its binding affinity for the target. This involves substituting a functional group with another group of a similar size, shape, and electronic configuration. For a molecule like this compound, several isosteric replacements could be explored.

| Original Group | Potential Isosteric Replacement | Rationale for Replacement |

| Bromo (-Br) | Chloro (-Cl), Trifluoromethyl (-CF₃) | Modify electronics and lipophilicity. |

| Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃), Hydroxyl (-OH), Methylthio (-SCH₃) | Alter size, hydrogen bonding capacity, and metabolism. |

| Nitrile (-CN) | Tetrazole, Carboxamide (-CONH₂) | Mimic the nitrile group's electronic properties and act as a hydrogen bond acceptor. |

| Amino (-NH₂) | Hydroxyl (-OH), Methylamino (-NHCH₃) | Change hydrogen bonding potential and basicity. |

Scaffold Hopping Strategies

Scaffold hopping is a drug design technique aimed at discovering new, structurally distinct core structures (scaffolds) that maintain the same biological activity as a known active compound. nih.gov This is particularly useful for generating novel intellectual property, improving drug-like properties, or avoiding known toxicity issues associated with the original scaffold. nih.gov Starting with the pyridinonitrile core of this compound, medicinal chemists could explore alternative heterocyclic systems that can present the key functional groups (amino, bromo, methoxy, and nitrile) in a similar three-dimensional arrangement.

| Original Scaffold | Potential New Scaffolds | Design Goal |

| Pyridine | Pyrimidine, Pyrazine, Thiophene, Furan | Identify novel core structures with improved properties. |

| Fused Bicyclic Systems | Imidazopyridine, Thienopyrimidine | Explore larger, more rigid structures to enhance potency or selectivity. |

Combinatorial Chemistry Approaches

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach allows for the efficient exploration of the chemical space around a lead compound. Using this compound as a starting building block, a library of compounds could be generated by reacting its functional groups with a variety of reagents. For example, the amino group could be acylated or alkylated with a diverse set of carboxylic acids or alkyl halides, respectively, to quickly generate numerous analogues for high-throughput screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties) to activity. wikipedia.org

Descriptor Selection and Calculation

The first step in building a QSAR model is to calculate molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of a molecule's structure and properties. Software like Dragon can be used for these calculations. talete.mi.it For analogues of this compound, relevant descriptors would likely include:

| Descriptor Class | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the molecule's electronic distribution and reactivity. |

| Steric | Molecular weight, Molar refractivity, Ovality | Quantifies the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity, affecting membrane permeability and binding. |

| Topological | Connectivity indices, Wiener index | Represents the atomic connectivity and branching of the molecule. |

Multiple Linear Regression (MLR) is a common statistical method used to select the most relevant descriptors and build the QSAR model. researchgate.net

Statistical Validation of QSAR Models

A QSAR model must be rigorously validated to ensure it is robust and has predictive power. basicmedicalkey.com Validation is performed using both internal and external methods. basicmedicalkey.comnih.gov

Internal Validation : This process assesses the stability and robustness of the model using the training set data from which it was derived. basicmedicalkey.comderpharmachemica.com A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly re-built with one compound removed and then used to predict the activity of that omitted compound. The cross-validated correlation coefficient (q²) is a key metric. derpharmachemica.com

External Validation : This is a more stringent test of the model's predictive ability. The model is used to predict the activity of an external test set of compounds that were not used in the model's development. nih.gov The predictive correlation coefficient (R²_pred) is calculated to assess how well the model's predictions match the experimental data for the test set.

Key statistical parameters used in validation are summarized below. researchgate.net

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness-of-fit) | > 0.6 |

| q² or Q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

| R²_pred | Predictive R² for the external test set (external predictivity) | > 0.5 |

Predictive Capabilities and Limitations

A validated QSAR model can be a powerful tool in drug discovery. Its primary capability is to predict the biological activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. nih.govmdpi.com This can save significant time and resources. nih.gov

However, QSAR models have important limitations:

Applicability Domain (AD) : A QSAR model is only reliable for predicting compounds that are structurally similar to those in the training set. mdpi.com The AD defines this chemical space, and predictions for compounds outside this domain are considered unreliable extrapolations. basicmedicalkey.com

Dependence on Data Quality : The accuracy of a QSAR model is highly dependent on the quality and consistency of the input biological data.

Correlation vs. Causation : QSAR models identify correlations between structure and activity, which may not always reflect a true causal relationship. The model does not inherently explain the underlying biological mechanism.

Model Overfitting : If a model is too complex or the number of descriptors is too high relative to the number of compounds, it may fit the training data perfectly but have poor predictive power for new compounds. wikipedia.org

Advanced Computational Chemistry and Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex systems. DFT calculations can elucidate the distribution of electrons within 2-Amino-5-bromo-4-methoxynicotinonitrile, which is crucial for understanding its chemical behavior.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular properties. For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain benchmark data for its geometric parameters, vibrational frequencies, and electronic energies. While specific ab initio studies on this compound are not readily found, research on analogous molecules demonstrates the power of these methods in refining the understanding of molecular structures and energies.

HOMO-LUMO Analysis and Molecular Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.

For substituted pyridines, the distribution of HOMO and LUMO is significantly affected by the nature and position of the substituents. wuxibiology.com In the case of this compound, the electron-donating amino and methoxy (B1213986) groups are expected to raise the HOMO energy level, while the electron-withdrawing cyano and bromo groups will lower the LUMO energy. This would likely result in a relatively small HOMO-LUMO gap, indicating a reactive molecule.

Based on these energies, several global reactivity descriptors can be calculated. A study on the analogous compound 2-Amino-3-bromo-5-nitropyridine provides illustrative values for these descriptors. nih.gov

| Parameter | Symbol | Formula | Illustrative Value (eV) for an Analogous Compound nih.gov |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.913 |

| LUMO Energy | ELUMO | - | -3.731 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.182 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 5.822 |

| Global Hardness | η | (ELUMO - EHOMO)/2 | 2.091 |

| Global Softness | S | 1/(2η) | 0.239 |

| Electrophilicity Index | ω | χ2/(2η) | 5.905 |

These descriptors provide a quantitative measure of the molecule's reactivity. For example, a high electrophilicity index suggests that the molecule is a good electron acceptor.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govthaiscience.info The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the methoxy group, as well as the nitrogen of the cyano group, making these sites potential targets for electrophiles. researchgate.net The hydrogen atoms of the amino group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. Studies on similar substituted pyridines confirm that the MEP minimum is often located near the heterocyclic nitrogen, indicating its susceptibility to protonation. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and stability of a molecule.

Conformational Dynamics and Stability

MD simulations can reveal the different conformations that this compound can adopt and the relative stability of these conformations. The rotation around the single bonds, such as the C-O bond of the methoxy group and the C-N bond of the amino group, can lead to various conformers. By simulating the molecule's movement over a period of time, MD can help identify the most stable (lowest energy) conformation and the energy barriers between different conformations.

A recent study on 2-methoxy-4,6-diphenylnicotinonitrile utilized molecular dynamics simulations to understand the molecule's influence on protein stability and flexibility when docked into an active site. nih.gov Similarly, MD simulations of this compound in different environments (e.g., in a vacuum or in a solvent) could provide insights into its flexibility and how its conformation might change in different chemical environments. This information is crucial for understanding its interactions with other molecules, such as biological receptors.

Solvent Effects and Solvation Free Energy

The study of solvent effects is crucial as most chemical and biological processes occur in solution. The solvation free energy, which represents the energy change when a solute is transferred from a vacuum to a solvent, is a key parameter in these studies.

Currently, there are no published studies that have calculated the solvation free energy of this compound in different solvents. Such a study would typically involve methods like Density Functional Theory (DFT) with implicit solvent models (e.g., PCM, SMD) or explicit solvent simulations using molecular dynamics (MD). The results would be valuable for predicting its solubility and partitioning behavior, which are important for its potential applications.

Protein-Ligand Binding Dynamics

Understanding how a small molecule like this compound interacts with a biological target is fundamental in drug design. Molecular dynamics simulations can provide detailed insights into the stability of a protein-ligand complex, the key intermolecular interactions, and the conformational changes that occur upon binding.

A thorough search of scientific databases did not yield any studies on the protein-ligand binding dynamics of this compound. Research in this area would involve docking the compound into the active site of a relevant protein and then running extensive MD simulations to analyze the trajectory and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Chemoinformatics and Virtual Screening

Chemoinformatics applies computational methods to solve chemical problems, with virtual screening being a prominent application for identifying potential drug candidates from large compound libraries.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening relies on the principle that molecules with similar structures are likely to have similar biological activities. This approach uses a known active ligand as a template to search for other compounds with similar features.

There is no available literature describing the use of this compound as a query molecule in LBVS studies. To perform such a study, its molecular descriptors (e.g., fingerprints, pharmacophore models) would be generated and used to screen databases for structurally similar compounds.

Structure-Based Virtual Screening (SBVS)

Structure-based virtual screening uses the three-dimensional structure of a biological target to dock and score a library of potential ligands, predicting their binding affinity and mode.

No published research details the application of this compound in SBVS campaigns. This would require identifying a relevant protein target and using docking software to predict its binding pose and affinity within the protein's binding site.

Applications and Potential Research Areas

Pharmaceutical and Medicinal Chemistry

The nicotinonitrile framework is a recognized pharmacophore, and its derivatives have shown a wide array of pharmacological activities. cambridgemedchemconsulting.com The presence of the amino, bromo, and methoxy (B1213986) groups on the pyridine (B92270) ring of 2-Amino-5-bromo-4-methoxynicotinonitrile offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological targets.

Substituted pyridines, such as this compound, are considered valuable building blocks in organic synthesis. The bromine atom, for instance, can be readily utilized in cross-coupling reactions to introduce diverse molecular fragments, thereby generating a library of novel compounds for drug discovery. The amino group can also participate in various chemical transformations to build more complex heterocyclic systems. While direct evidence is scarce for this specific molecule, similar 2-aminopyridine (B139424) derivatives are known to be important pharmaceutical intermediates.

The therapeutic potential of nicotinonitrile derivatives is vast, with research indicating their promise in several key areas of medicine.

| Compound Class | Observed Anti-infective Activity | Potential Implication for this compound |

|---|---|---|

| 2-Aminopyrimidine Derivatives | Broad-spectrum antimicrobial properties. ijpsjournal.com | Scaffold could be explored for similar activities. |

| 2-Amino-3-cyanopyridine (B104079) Derivatives | Activity against Gram-positive bacteria. nih.gov | Potential starting point for developing antibacterial agents. |

Many nicotinonitrile derivatives have been investigated for their potential as anticancer agents. cambridgemedchemconsulting.comekb.eg They have been shown to target various mechanisms involved in cancer progression. For example, some 2-oxo-3-cyanopyridine derivatives have exhibited significant anti-survivin activity, a protein often overexpressed in cancer cells. ekb.eg Furthermore, the structural analog, 2-amino-5-bromo-3-iodopyridine, plays a crucial role in the synthesis of tyrosine kinase inhibitors, which are a cornerstone of modern cancer chemotherapy. ijssst.info While no specific anticancer studies on this compound have been published, its structural similarity to these active compounds makes it a person of interest for future oncological research.

| Related Compound/Class | Anticancer Mechanism/Application | Potential Relevance to this compound |

|---|---|---|

| 2-Oxo-3-cyanopyridine Derivatives | Anti-survivin activity. ekb.eg | Potential to be investigated for similar anticancer mechanisms. |

| 2-Amino-5-bromo-3-iodopyridine | Intermediate for tyrosine kinase inhibitors. ijssst.info | Could serve as a building block for novel kinase inhibitors. |

The pyridine ring is a common feature in many centrally acting drugs. Substituted 2-aminonicotinonitriles have been explored for their potential in treating neurological disorders. chemimpex.com The ability of these compounds to cross the blood-brain barrier and interact with targets in the central nervous system makes them attractive candidates for the development of new therapies for conditions such as neurodegenerative diseases. Structure-activity relationship (SAR) studies on substituted aminotetralins have shown that substituents on the aromatic ring can significantly influence their activity as norepinephrine (B1679862) and dopamine (B1211576) uptake inhibitors, which are important mechanisms in the treatment of various neurological and psychiatric disorders. nih.govnih.gov The methoxy group, in particular, has been shown to modulate the inhibitory potency of these compounds. nih.govnih.gov

Certain nicotinonitrile derivatives have been identified as having cardiotonic properties, meaning they can increase the force of heart muscle contraction. cambridgemedchemconsulting.com This makes them of interest for the development of drugs to treat heart failure. While there is no direct evidence linking this compound to cardiotonic activity, the known cardiovascular effects of some members of the nicotinonitrile family suggest that this could be a potential, albeit underexplored, area of research for this compound.

Development of Therapeutic Agents

Enzyme Inhibitors (e.g., Tyrosine Kinase, MAO, Cholinesterase, Sulfide:quinone oxidoreductase)

There is currently no published research specifically identifying this compound as an inhibitor of tyrosine kinases, monoamine oxidase (MAO), cholinesterase, or sulfide:quinone oxidoreductase. General research into nicotinonitrile derivatives has shown potential for enzyme inhibition, but these findings have not been specifically linked to the 2-Amino-5-bromo-4-methoxy variant.

Prodrug Design and Delivery Systems

Information regarding the use of this compound in prodrug design or as a component of drug delivery systems is not available in the current body of scientific literature. The principles of prodrug design often involve modifying a known active molecule to improve its pharmacokinetic properties, but without established biological activity for this specific compound, its development as a prodrug is not documented.

Agrochemicals Research and Development

Similarly, the application of this compound in the development of herbicides, fungicides, or insecticides has not been reported. Although the broader class of nicotinonitriles has been explored in agrochemical contexts, specific studies on this compound are absent.

Herbicide Development

No studies were found that evaluate the herbicidal properties of this compound.

Fungicide Development

There is no available data on the fungicidal activity of this compound.

Insecticide Development

Research into the insecticidal potential of this compound has not been published.

Materials Science Applications

The use of this compound in materials science is also an area lacking in research. The functional groups present on the molecule, such as the amino, bromo, and nitrile moieties, could theoretically be of interest for the synthesis of novel polymers or functional materials. However, no such applications have been described in peer-reviewed literature.

Optoelectronic Materials (e.g., OLEDs, Fluorescent Switches)

There is currently no available research data to suggest the use or investigation of this compound in the development of optoelectronic materials such as Organic Light-Emitting Diodes (OLEDs) or fluorescent switches.

Liquid Crystal Technologies

Similarly, a review of scientific literature does not indicate any specific research into the application of this compound within the field of liquid crystal technologies.

Polymer Chemistry and Functional Materials

No specific studies have been identified that describe the incorporation of this compound into polymers or its use in the creation of other functional materials.

Advanced Synthetic Building Block in Organic Synthesis

While this compound is classified as a heterocyclic building block, detailed research on its specific advanced applications in organic synthesis is not extensively documented.

Precursor for Complex Heterocyclic Systems

Although its structure suggests potential as a precursor for more complex heterocyclic systems, specific examples and detailed synthetic pathways originating from this compound are not described in the available literature.

Chiral Auxiliary in Asymmetric Synthesis

There is no evidence in the searched literature to indicate that this compound has been employed as a chiral auxiliary in asymmetric synthesis.

Analytical Method Development for Detection and Quantification

No published methods or research were found concerning the development of specific analytical techniques for the detection and quantification of this compound.

Chromatographic Techniques (HPLC, LC-MS, GC-MS)

Chromatographic methods are essential for separating the target compound from impurities and for confirming its molecular weight. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly suited for the analysis of substituted nicotinonitriles.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is typically used to quantify the compound as it elutes from the column.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is routinely used to confirm the identity of synthesized compounds. After separation by LC, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For novel nicotinonitrile derivatives, LC-MS is a standard method for structural confirmation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. However, due to the polarity of the amino and methoxy groups, derivatization might be necessary to improve its volatility for GC analysis.

The table below illustrates typical conditions that could be used for the analysis of nicotinonitrile derivatives by LC-MS.

Table 1: Illustrative LC-MS Analytical Conditions for Substituted Nicotinonitriles

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection | Full scan mode and/or Selected Ion Monitoring (SIM) |

Note: This table represents typical, illustrative parameters. The specific method for this compound would require optimization.

Spectroscopic Techniques (NMR, IR, UV-Vis, Raman)

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methoxy (-OCH₃) protons, the amino (-NH₂) protons, and the lone aromatic proton on the pyridine ring.

¹³C NMR provides information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbon of the nitrile group (-CN), the methoxy carbon, and the four unique carbons of the substituted pyridine ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For newly synthesized nicotinonitrile compounds, IR spectroscopy is a fundamental characterization technique. nih.gov Key expected absorptions for this compound would include:

N-H stretching vibrations from the primary amine group.

C≡N stretching from the nitrile group.

C-O stretching from the methoxy group.

C=C and C=N stretching vibrations from the pyridine ring.

UV-Visible (UV-Vis) Spectroscopy analyzes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum can provide information about the extent of conjugation within the aromatic system.

Raman Spectroscopy provides information on molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for detecting non-polar bonds and symmetric vibrations.

The following table summarizes the characteristic spectral data expected for this compound, based on data from analogous structures. nih.gov

Table 2: Expected Spectroscopic Data for this compound based on Analogous Compounds

| Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -OCH₃ (methoxy) | ~3.9 - 4.1 ppm (singlet, 3H) |

| -NH₂ (amino) | ~5.0 - 7.0 ppm (broad singlet, 2H) | |

| Aromatic-H (on pyridine ring) | ~8.0 - 8.5 ppm (singlet, 1H) | |

| IR | -NH₂ (stretch) | 3300 - 3500 cm⁻¹ |

| C≡N (nitrile stretch) | 2210 - 2240 cm⁻¹ | |

| C-O (ether stretch) | 1200 - 1300 cm⁻¹ (asymmetric) & 1000-1100 cm⁻¹ (symmetric) | |

| C=C, C=N (ring stretch) | 1550 - 1650 cm⁻¹ |

Note: The values presented are estimates based on structurally similar nicotinonitrile derivatives and are subject to the specific electronic environment of the title compound.

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-crystal X-ray Diffraction (XRD) is the most definitive analytical method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles.

This technique would also reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the amino group or dipole-dipole interactions. Such information is critical for understanding the solid-state properties of the compound. While this technique is paramount for absolute structure confirmation, publicly accessible crystallographic data for this compound is not available at this time.

Challenges and Future Directions

Synthetic Challenges and Scalability

Future efforts in the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile and its analogs will likely focus on the development of more efficient and scalable synthetic routes. This includes the exploration of one-pot multicomponent reactions that can construct the core heterocyclic structure in a single step from simple precursors. tandfonline.comnih.gov Furthermore, adapting synthetic protocols for continuous flow chemistry could offer significant advantages in terms of scalability, safety, and process control. nih.govnih.govresearchgate.net The development of robust and cost-effective synthetic methods is a critical step towards making these compounds more accessible for widespread research and potential commercial applications. acs.org

| Challenge | Potential Solution | Key Benefits |

| Multi-step Synthesis | One-pot Multicomponent Reactions | Increased efficiency, reduced waste |

| Low Yields | Optimization of reaction conditions, novel catalysts | Higher output, improved cost-effectiveness |

| Hazardous Reagents | Green chemistry principles, alternative solvents | Enhanced safety, reduced environmental impact |

| Scalability | Continuous flow synthesis | Improved control, easier scale-up |

Selectivity and Specificity in Biological Applications

A significant challenge in the development of new therapeutic agents is achieving high selectivity and specificity for the intended biological target. Pyridine (B92270) derivatives are known to interact with a wide range of biological targets, which can lead to off-target effects and potential toxicity. rsc.orgnih.gov For this compound to be a viable drug candidate, its mechanism of action and its interactions with various enzymes, receptors, and other biomolecules must be thoroughly understood.